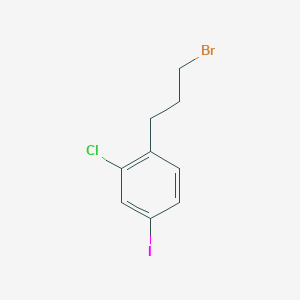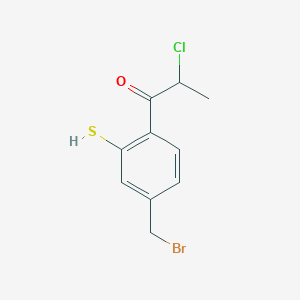
1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsFor example, the radical benzylic bromination of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the mercapto and chloropropanone groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH2Cl2) can achieve high yields of brominated intermediates .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield an amine-substituted product, while oxidation of the mercapto group can yield a disulfide.
Scientific Research Applications
1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one exerts its effects involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the mercapto and chloropropanone groups.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a different core structure.
Uniqueness
1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and potential applications. The presence of both a bromomethyl and a mercapto group provides versatility in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-3-2-7(5-11)4-9(8)14/h2-4,6,14H,5H2,1H3 |
InChI Key |
WUTXUYVRGBECMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


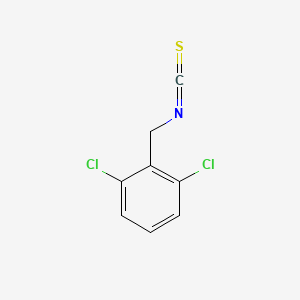




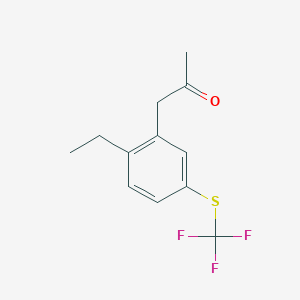

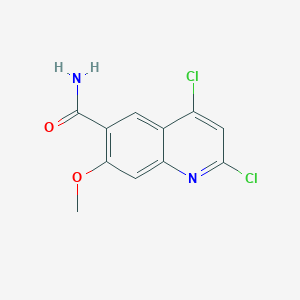

![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)
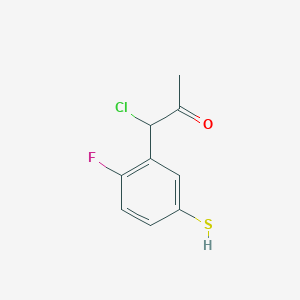
![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)
